molecular formula C26H20Cl2N2O2 B5167400 11-(3,4-dichlorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3,4-dichlorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5167400
M. Wt: 463.4 g/mol
InChI Key: AOEWJTIKSYNOJD-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a tricyclic framework fused with a seven-membered diazepine ring. The structure features a 3,4-dichlorophenyl substituent at position 11 and a phenylcarbonyl group at position 7, which significantly influence its physicochemical and pharmacological properties. Its synthesis likely involves multi-step reactions, including cyclocondensation and functional group modifications, as inferred from analogous dibenzodiazepine derivatives .

Properties

IUPAC Name

2-benzoyl-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl2N2O2/c27-18-11-9-16(13-19(18)28)25-24-21(7-4-8-23(24)31)29-22-14-17(10-12-20(22)30-25)26(32)15-5-2-1-3-6-15/h1-3,5-6,9-14,25,29-30H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEWJTIKSYNOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC(=C(C=C5)Cl)Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3,4-dichlorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors One common synthetic route involves the condensation of 3,4-dichlorobenzaldehyde with a suitable amine to form an intermediate Schiff base This intermediate is then subjected to cyclization under acidic or basic conditions to form the dibenzo[b,e][1,4]diazepin core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

11-(3,4-dichlorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

11-(3,4-dichlorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 11-(3,4-dichlorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related dibenzodiazepine derivatives:

Compound Substituents Key Structural Features Reported Pharmacological Activity References
11-(3,4-Dichlorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 3,4-dichlorophenyl (C11), phenylcarbonyl (C7) Tricyclic core with dual electron-withdrawing substituents Not explicitly reported in provided evidence
11-(4-Chloro-3-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (330208-59-8) 4-chloro-3-nitrophenyl (C11), dimethyl (C3) Nitro group enhances electrophilicity; dimethyl groups increase steric hindrance No direct activity data, but nitro groups often linked to cytotoxicity
7-Chloro-5-(2-chlorophenyl)-1-methyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one 2-chlorophenyl (C5), methyl (C1) Simplified bicyclic structure; chlorine at C5 may alter receptor binding Antianxiety/anticonvulsant activity (inference from benzodiazepine class)
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides Sulfur-containing heterocycle, dithiazepine core Sulfur atoms enhance polarity; dioxides improve solubility Anticancer activity (in vitro screening)

Key Observations:

Substituent Effects: The 3,4-dichlorophenyl group in the target compound likely confers higher lipophilicity and metabolic stability compared to the 4-chloro-3-nitrophenyl analogue . Nitro groups (as in 330208-59-8) may increase reactivity but also toxicity risks.

Pharmacological Implications :

  • While the target compound lacks direct activity data, structurally related dithiazepine dioxides exhibit anticancer properties, suggesting that tricyclic dibenzodiazepines with electron-withdrawing groups warrant further investigation .
  • The 3,3-dimethyl substituent in 330208-59-8 reduces conformational flexibility, which could limit bioavailability compared to the target compound’s less hindered structure .

Synthetic Accessibility :

  • The target compound’s synthesis is expected to be more complex than that of bicyclic benzodiazepines (e.g., 7-chloro-5-(2-chlorophenyl) derivative) due to the tricyclic framework and multiple substituents .

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